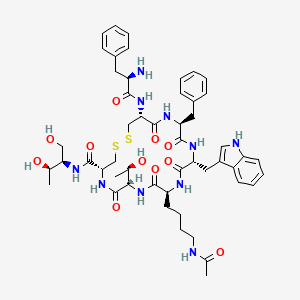

Acetyl-Lys5-octreotide

Beschreibung

Eigenschaften

Molekularformel |

C51H68N10O11S2 |

|---|---|

Molekulargewicht |

1061.3 g/mol |

IUPAC-Name |

(4R,7S,10S,13R,16S,19R)-10-(4-acetamidobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1 |

InChI-Schlüssel |

LADWBGPEYCHCBA-MAKOQCITSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O |

Kanonische SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Acetyl-Lys5-Octreotide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-Lys5-octreotide is a synthetic peptide derivative of octreotide (B344500), a well-established somatostatin (B550006) analog. While specific pharmacological data for Acetyl-Lys5-octreotide is not extensively available in public literature, its mechanism of action is presumed to closely mirror that of its parent compound, octreotide.[] This guide provides an in-depth overview of the established mechanism of action of octreotide, which serves as a foundational framework for understanding the biological activity of Acetyl-Lys5-octreotide. The potential impact of the acetylation at the Lys5 position will also be discussed.

Octreotide exerts its effects by mimicking natural somatostatin, binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][3] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of various hormonal secretions and cellular proliferation.[4] This makes it a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[5]

Core Mechanism of Action: Somatostatin Receptor Agonism

The primary mechanism of action for octreotide, and by extension Acetyl-Lys5-octreotide, is its function as a somatostatin receptor agonist.[4] Somatostatin receptors are G-protein coupled receptors (GPCRs) with five known subtypes (SSTR1-5).[4] Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3.[2][3]

Receptor Binding Affinity of Octreotide

The binding affinity of octreotide for human somatostatin receptor subtypes is a critical determinant of its biological activity. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the ligand required to displace 50% of a specific radioligand. A lower IC50 value indicates a higher binding affinity.

| Receptor Subtype | IC50/Kd (nM) | Binding Affinity |

| SSTR1 | 290 - 1140 | Low |

| SSTR2 | 0.4 - 2.1 | High |

| SSTR3 | 4.4 - 34.5 | Moderate |

| SSTR4 | > 1000 | Very Low |

| SSTR5 | 5.6 - 32 | Moderate to High |

Downstream Signaling Pathways

Upon binding to SSTR2 and SSTR5, octreotide initiates a series of intracellular signaling events primarily mediated by the Gi alpha subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA), a key modulator of cellular functions including hormone secretion and cell proliferation.

Furthermore, SSTR activation can lead to:

-

Stimulation of phosphotyrosine phosphatases (PTPs): This can counteract the signaling of growth factor receptors.

-

Modulation of ion channel activity: Specifically, the activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, which hyperpolarizes the cell membrane and reduces hormone exocytosis.

Below is a diagram illustrating the primary signaling pathway initiated by octreotide binding to SSTR2.

Potential Impact of Lys5 Acetylation

The acetylation of the lysine (B10760008) residue at position 5 in octreotide introduces a neutral acetyl group, replacing the positively charged amino group of the lysine side chain. This modification can potentially influence the molecule's physicochemical properties and its interaction with somatostatin receptors.

Possible effects of acetylation include:

-

Altered Receptor Binding Affinity: The change in charge and steric bulk at the Lys5 position could either enhance or reduce the binding affinity for different SSTR subtypes.

-

Modified Pharmacokinetics: The acetylation may affect the metabolic stability and clearance of the peptide.

-

Changes in Receptor Activation and Internalization: The altered binding kinetics could influence the downstream signaling cascade and the rate of receptor internalization.

Further empirical studies are required to definitively characterize the pharmacological profile of Acetyl-Lys5-octreotide.

Experimental Protocols

The following outlines a generalized methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a compound like Acetyl-Lys5-octreotide to somatostatin receptors.

Somatostatin Receptor Binding Assay

Objective: To determine the in vitro binding affinity (IC50) of a test compound for a specific somatostatin receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand with high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-octreotide).

-

Test compound (unlabeled Acetyl-Lys5-octreotide).

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

References

An In-Depth Technical Guide to Acetyl-Lys5-octreotide: Structure, Function, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Octreotide (B344500) is a synthetic octapeptide that mimics the natural inhibitory hormone somatostatin (B550006).[1] Due to its extended half-life and potent inhibitory effects on the secretion of growth hormone (GH), glucagon, and insulin, octreotide is a cornerstone in the treatment of acromegaly and various neuroendocrine tumors.[1][] Acetyl-Lys5-octreotide is an impurity and derivative of octreotide, characterized by the acetylation of the primary amine on the side chain of the lysine (B10760008) residue at position five.[3] While often categorized as an impurity in octreotide preparations, its "biologically active" nature, as suggested by some commercial suppliers, warrants a thorough investigation into its structure-activity relationship.[4] Understanding the impact of this specific acetylation on receptor binding, signaling, and overall pharmacology is crucial for drug development and for defining the impurity profile of octreotide-based therapeutics.

This guide will delve into the known structural features of Acetyl-Lys5-octreotide, provide detailed methodologies for its synthesis and purification, and outline the key in vitro assays required to elucidate its functional characteristics.

Structure and Physicochemical Properties

Acetyl-Lys5-octreotide is a cyclic octapeptide with a disulfide bridge between Cys2 and Cys7. The key modification distinguishing it from octreotide is the acetylation of the epsilon-amino group of the lysine residue at position 5.

Table 1: Physicochemical Properties of Acetyl-Lys5-octreotide

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₆₈N₁₀O₁₁S₂ | [1][3] |

| Molecular Weight | 1061.28 g/mol (free base) | [1][3] |

| Sequence | D-Phe-c[Cys-Phe-D-Trp-Lys(Ac)-Thr-Cys]-Thr(ol) | [3] |

| Appearance | White to off-white powder (predicted) | |

| Solubility | Soluble in water and acetic acid (predicted) |

Synthesis and Purification

The synthesis of Acetyl-Lys5-octreotide is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the octreotide backbone, followed by selective acetylation of the Lys5 residue and subsequent purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Octreotide

This protocol is based on established Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH)

-

Threoninol-loaded resin (e.g., H-Thr(ol)-2-chlorotrityl resin)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Oxidizing agent: Iodine solution in methanol

Procedure:

-

Resin Swelling: Swell the threoninol-loaded resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the threoninol.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) in DMF.

-

Add HBTU, HOBt, and DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the linear peptide in a dilute aqueous acetic acid solution.

-

Add an iodine solution dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bond.

-

Quench the excess iodine with a solution of ascorbic acid.

-

-

Purification of Octreotide: Purify the crude cyclized octreotide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Acetylation of Lys5-Octreotide

Materials:

-

Purified octreotide

-

Acetic anhydride (B1165640)

-

DIEA

-

DMF

Procedure:

-

Dissolution: Dissolve the purified octreotide in DMF.

-

Basification: Add DIEA to the solution to deprotonate the amino groups.

-

Acetylation: Add a slight molar excess of acetic anhydride to the solution. The N-terminal amine and the epsilon-amino group of Lysine will be acetylated. To achieve selective Lys5 acetylation, the N-terminus would need to be protected during synthesis and deprotected after acetylation, or a milder acetylation condition that favors the more nucleophilic lysine side-chain amine could be employed and the products separated by HPLC. For the purpose of producing a standard, non-selective acetylation followed by purification is often sufficient.

-

Reaction Monitoring: Monitor the reaction progress by RP-HPLC.

-

Purification of Acetyl-Lys5-octreotide: Purify the desired Acetyl-Lys5-octreotide from the reaction mixture using RP-HPLC.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Acetyl-Lys5-octreotide.

Biological Function and Mechanism of Action

The biological activity of Acetyl-Lys5-octreotide is predicted to be mediated through its interaction with somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[5] Octreotide exhibits high affinity for SSTR2 and SSTR5, and moderate affinity for SSTR3.[6] The acetylation at the Lys5 position may alter the binding affinity and selectivity for these receptor subtypes.

Somatostatin Receptor Binding

Table 2: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki in nM) | Reference(s) |

| SSTR1 | >1000 | [6] |

| SSTR2 | 0.36 - 1.5 | [6] |

| SSTR3 | 30 - 71 | [6] |

| SSTR4 | >1000 | [6] |

| SSTR5 | 5.6 - 15 | [6] |

Note: Specific binding affinity data for Acetyl-Lys5-octreotide is not currently available. The data for octreotide is provided as a reference.

Downstream Signaling Pathways

Upon binding to SSTRs, particularly SSTR2, octreotide initiates a cascade of intracellular signaling events that lead to its therapeutic effects.[6] The primary downstream effects include:

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity through the Gi alpha subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels and the closing of calcium channels, resulting in membrane hyperpolarization and a decrease in intracellular calcium concentration.

-

Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation.

These signaling events collectively contribute to the inhibition of hormone secretion and the anti-proliferative effects of octreotide. The impact of Lys5 acetylation on these pathways remains to be elucidated.

Caption: Proposed signaling pathway of Acetyl-Lys5-octreotide via SSTRs.

Experimental Protocols for Functional Characterization

To determine the biological activity of Acetyl-Lys5-octreotide, a series of in vitro assays are required.

Experimental Protocol: Somatostatin Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (Ki) of Acetyl-Lys5-octreotide for different SSTR subtypes.

Materials:

-

Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I-Tyr³]-Octreotide or [¹²⁵I-Tyr¹¹]-Somatostatin-14.

-

Unlabeled Acetyl-Lys5-octreotide (competitor).

-

Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Gamma counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (10-50 µg protein), a fixed concentration of the radioligand, and varying concentrations of unlabeled Acetyl-Lys5-octreotide.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Acetyl-Lys5-octreotide. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Adenylyl Cyclase Activity Assay

This assay measures the ability of Acetyl-Lys5-octreotide to inhibit adenylyl cyclase activity.

Materials:

-

SSTR-expressing cells.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Acetyl-Lys5-octreotide.

-

cAMP assay kit (e.g., ELISA-based).

Procedure:

-

Cell Seeding: Seed SSTR-expressing cells in a multi-well plate.

-

Pre-treatment: Treat the cells with varying concentrations of Acetyl-Lys5-octreotide for 15-30 minutes.

-

Stimulation: Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production by Acetyl-Lys5-octreotide.

Experimental Protocol: In Vitro Growth Hormone (GH) Secretion Assay

This assay assesses the inhibitory effect of Acetyl-Lys5-octreotide on GH secretion from pituitary tumor cells.

Materials:

-

GH-secreting pituitary tumor cell line (e.g., GH3 or AtT-20 cells).

-

Acetyl-Lys5-octreotide.

-

GH-releasing hormone (GHRH) or other secretagogues.

-

GH ELISA kit.

Procedure:

-

Cell Culture: Culture the pituitary tumor cells in appropriate media.

-

Treatment: Treat the cells with varying concentrations of Acetyl-Lys5-octreotide for a defined period (e.g., 24 hours). In some experiments, a co-treatment with a secretagogue like GHRH is performed.

-

Sample Collection: Collect the cell culture supernatant.

-

GH Measurement: Measure the concentration of GH in the supernatant using a GH ELISA kit.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of basal or stimulated GH secretion by Acetyl-Lys5-octreotide.

Experimental Workflow: Functional Characterization

Caption: Workflow for the functional characterization of Acetyl-Lys5-octreotide.

Conclusion

Acetyl-Lys5-octreotide is a structurally defined derivative of the clinically significant somatostatin analog, octreotide. While its presence as an impurity in octreotide formulations is acknowledged, a comprehensive understanding of its independent biological activity is lacking in publicly available literature. This technical guide has provided a detailed framework for the synthesis, purification, and functional characterization of Acetyl-Lys5-octreotide. The provided experimental protocols offer a clear path for researchers to produce this compound and systematically evaluate its binding affinity for somatostatin receptors and its impact on downstream signaling pathways and cellular functions. Although specific quantitative data for Acetyl-Lys5-octreotide remains to be determined, the data for the parent compound, octreotide, serves as an essential benchmark. Future studies focusing on the direct comparison of Acetyl-Lys5-octreotide with octreotide are necessary to fully elucidate the structure-activity relationship and the pharmacological consequences of acetylation at the Lys5 position. Such studies will be invaluable for the fields of drug development, quality control of peptide therapeutics, and our fundamental understanding of somatostatin receptor pharmacology.

References

An In-depth Technical Guide to Acetyl-Lys5-octreotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Lys5-octreotide is a biologically active octapeptide and a known process-related impurity and derivative of octreotide (B344500), a potent synthetic analog of the natural hormone somatostatin (B550006).[1][2][] Primarily utilized as a high-quality reference standard, Acetyl-Lys5-octreotide is crucial for the analytical method development, validation, and quality control of octreotide-based pharmaceuticals.[4] This guide provides a comprehensive technical overview of Acetyl-Lys5-octreotide, including its chemical properties, synthesis, and putative mechanism of action based on the well-characterized pharmacology of its parent compound, octreotide. Detailed experimental protocols for its synthesis and characterization are provided, along with visual representations of key signaling pathways and experimental workflows to support researchers in the field of drug development and peptide chemistry.

Introduction

Octreotide is a cornerstone therapy for the management of acromegaly and symptoms associated with certain neuroendocrine tumors. Its therapeutic efficacy is derived from its ability to mimic the inhibitory effects of somatostatin on the secretion of various hormones, including growth hormone. Acetyl-Lys5-octreotide is a derivative of octreotide characterized by the acetylation of the lysine (B10760008) residue at the fifth position.[4] While it is recognized as a biologically active peptide, its primary role in the pharmaceutical industry is as a reference standard for the identification and quantification of impurities in octreotide drug products.[1][5] Understanding the properties of such impurities is critical for ensuring the safety and efficacy of the final pharmaceutical formulation.[6]

Chemical and Physical Properties

Acetyl-Lys5-octreotide is a cyclic octapeptide with a disulfide bridge between two cysteine residues. Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C51H68N10O11S2 | [2][7] |

| Molecular Weight | 1061.28 g/mol | [2][] |

| Synonyms | Lys(Ac)-Octreotide; D-phenylalanyl-L-cystyl-L-phenylalanyl-D-tryptophyl-L-lysyl(acetyl)-L-threonyl-L-cystyl-L-threoninol (Disulfide Bridge between Cys2-Cys7) | [] |

| Parent Drug | Octreotide | [4] |

Mechanism of Action

As a close derivative of octreotide, Acetyl-Lys5-octreotide is presumed to exert its biological effects through a similar mechanism of action. Octreotide is a somatostatin analog that binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[][9] The binding of octreotide to these G-protein coupled receptors initiates a cascade of intracellular signaling events that lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[] This, in turn, modulates downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell growth and proliferation.[] The ultimate physiological response is the inhibition of the secretion of numerous hormones, such as growth hormone, glucagon, and insulin.[][]

Quantitative Data

| Somatostatin Receptor Subtype | Octreotide IC50 (nM) | Reference(s) |

| SSTR1 | >1000 | [10] |

| SSTR2 | 0.67 - 3.62 | [10] |

| SSTR3 | 8.9 | [1] |

| SSTR4 | >1000 | [10] |

| SSTR5 | 16 | [1] |

Experimental Protocols

Synthesis of Acetyl-Lys5-octreotide

The synthesis of Acetyl-Lys5-octreotide can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the octreotide backbone, followed by solution-phase acetylation of the lysine residue.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The linear octapeptide is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid, with appropriate side-chain protection, is sequentially coupled to the growing peptide chain.

-

Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Cyclization: The linear peptide is subjected to an oxidation reaction (e.g., using iodine or air oxidation) to form the intramolecular disulfide bond between the two cysteine residues, resulting in the cyclic octreotide structure.

-

Purification of Octreotide: The crude cyclic octreotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Acetylation: The purified octreotide is dissolved in a suitable organic solvent, and the lysine at position 5 is acetylated by the addition of an acetylating agent, such as acetic anhydride, in the presence of a mild base.

-

Final Purification: The resulting Acetyl-Lys5-octreotide is purified by RP-HPLC to remove any unreacted octreotide and by-products.

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Radioligand Binding Assay for Somatostatin Receptors

To determine the binding affinity of Acetyl-Lys5-octreotide for somatostatin receptors, a competitive radioligand binding assay can be performed using cell membranes from cell lines engineered to express specific SSTR subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line known to express the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with the human SSTR2 gene).

-

Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [125I]-Tyr11-SST14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Acetyl-Lys5-octreotide.

-

Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Acetyl-Lys5-octreotide. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

Acetyl-Lys5-octreotide is a critical component in the quality control of octreotide-based pharmaceuticals. While specific quantitative data on its biological activity is not extensively published, its structural similarity to octreotide strongly suggests a comparable mechanism of action through somatostatin receptors. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals involved in the development, manufacturing, and analysis of octreotide and related peptide therapeutics. Further investigation into the specific binding affinities and functional activities of Acetyl-Lys5-octreotide would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyl-Lys5-Octreotide | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. veeprho.com [veeprho.com]

- 5. amsbio.com [amsbio.com]

- 6. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alentris.org [alentris.org]

- 9. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Acetyl-Lys5-octreotide: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the biological activity of Acetyl-Lys5-octreotide. However, specific quantitative data for this particular derivative is scarce in publicly available literature. Acetyl-Lys5-octreotide is a chemically modified form of octreotide (B344500), a well-characterized synthetic somatostatin (B550006) analog, where the lysine (B10760008) residue at position 5 is acetylated. Given the high structural similarity, the biological activities and mechanisms of action are presumed to be largely conserved. Therefore, this guide presents comprehensive data for octreotide as a surrogate, providing a robust framework for understanding the biological profile of Acetyl-Lys5-octreotide.

Introduction to Acetyl-Lys5-octreotide and its Parent Compound, Octreotide

Acetyl-Lys5-octreotide is a synthetic octapeptide that belongs to the class of somatostatin analogs. It is structurally derived from octreotide, a more potent and longer-acting synthetic version of the natural hormone somatostatin. The key structural difference is the acetylation of the primary amine on the side chain of the lysine residue at the fifth position of the peptide sequence. While often categorized as a biologically active peptide, it is also identified as an impurity in the synthesis of octreotide.

Octreotide mimics the natural inhibitory functions of somatostatin by binding to somatostatin receptors (SSTRs), which are expressed in various tissues, including the pituitary gland, pancreas, and numerous neuroendocrine tumors (NETs). Its primary therapeutic effects are the inhibition of hormone hypersecretion and the control of tumor growth.

Quantitative Biological Data

The biological activity of somatostatin analogs is primarily characterized by their binding affinity to different SSTR subtypes and their efficacy in eliciting physiological responses. The following tables summarize the key quantitative data for octreotide.

Table 1: Somatostatin Receptor Binding Affinity of Octreotide

The binding affinity of octreotide for the five human somatostatin receptor subtypes (SSTR1-5) is typically determined by competitive radioligand binding assays. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.

| Receptor Subtype | IC50 (nM) | Binding Affinity |

| SSTR1 | >1000 | Very Low[1] |

| SSTR2 | 0.6 | High[1][2] |

| SSTR3 | 34.5 - 79 | Moderate[1][2] |

| SSTR4 | >1000 | Very Low[1] |

| SSTR5 | 7 - 15 | Moderate[1][2] |

Data compiled from multiple in vitro studies using human cloned somatostatin receptors.

Table 2: In Vitro and In Vivo Efficacy of Octreotide

Octreotide's biological efficacy is demonstrated by its ability to inhibit hormone secretion and tumor cell proliferation.

| Biological Effect | Model System | Key Findings |

| Hormone Secretion Inhibition | ||

| Growth Hormone (GH) | Acromegalic patients | Significant and sustained reduction in plasma GH levels.[3][4] |

| Insulin (B600854) | Patients with insulinoma | Fasting plasma insulin levels reduced by 50%.[5] |

| Glucagon (B607659) | Patients with glucagonoma | Fasting plasma glucagon levels reduced by 73%.[5] |

| Antiproliferative Effects | ||

| Neuroendocrine Tumor Growth | PROMID Phase III Clinical Trial (metastatic midgut NETs) | Median time to tumor progression: 14.3 months with octreotide LAR vs. 6 months with placebo.[6][7] |

| After 6 months, stable disease was observed in 66.7% of octreotide-treated patients versus 37.2% in the placebo group.[6][7] | ||

| Nude mice with human neuroblastoma xenografts | Significant inhibition of tumor growth with reduced tumor volumes and weights compared to untreated controls. |

Signaling Pathways and Mechanism of Action

Upon binding to its cognate G-protein coupled receptors (GPCRs), particularly SSTR2, octreotide initiates a cascade of intracellular events. The primary signaling mechanism is mediated through the Gi alpha subunit of the G-protein complex.

SSTR2 Signaling Cascade

The activation of SSTR2 by octreotide leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn modulates cellular functions, most notably a reduction in hormone secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Octreotide binding to SSTR2 can activate PTPs, such as SHP-1. These phosphatases can dephosphorylate and inactivate key components of proliferative signaling pathways, including the MAPK (ERK) and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.

-

Modulation of Ion Channels: SSTR2 activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in Ca2+ influx, which further contributes to the inhibition of hormone secretion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of somatostatin analogs like octreotide.

Somatostatin Receptor Binding Assay

This assay determines the binding affinity of a compound to a specific somatostatin receptor subtype.

Objective: To quantify the affinity of Acetyl-Lys5-octreotide for SSTR subtypes by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cell membranes.

-

Isolate the membrane fraction through differential centrifugation.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed amount of cell membrane preparation with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14).

-

Add increasing concentrations of unlabeled Acetyl-Lys5-octreotide (or octreotide as a reference compound).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate membrane-bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

In Vivo Neuroendocrine Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of Acetyl-Lys5-octreotide in an animal model.

Objective: To determine the effect of Acetyl-Lys5-octreotide on the growth of neuroendocrine tumors in vivo.

Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude mice).

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human neuroendocrine tumor cells (e.g., BON-1 or QGP-1) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

When tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer Acetyl-Lys5-octreotide (or a vehicle control) to the respective groups via a clinically relevant route (e.g., subcutaneous injection) at a defined dose and schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Measure the final tumor weight.

-

Optionally, perform histological and immunohistochemical analyses on the tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

-

-

Data Analysis:

-

Compare the tumor growth curves, final tumor volumes, and tumor weights between the treatment and control groups using appropriate statistical methods.

-

Conclusion

Acetyl-Lys5-octreotide, as a close structural analog of octreotide, is expected to exhibit a similar biological activity profile, characterized by high-affinity binding to SSTR2 and SSTR5. This interaction leads to the inhibition of hormone secretion and the suppression of tumor cell growth through well-defined signaling pathways. The quantitative data and experimental protocols provided for octreotide in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at further elucidating the specific biological properties of Acetyl-Lys5-octreotide. Further head-to-head comparative studies are warranted to precisely define any subtle differences in potency, efficacy, or pharmacokinetics that may arise from the acetylation at the Lys5 position.

References

- 1. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The somatostatin analog octreotide inhibits the secretion of growth hormone (GH)-releasing hormone, thyrotropin, and GH in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The growth hormone responses to octreotide in acromegaly correlate with adenoma somatostatin receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium reverses octreotide inhibition of insulin and glucagon levels in patients with insulinoma and glucagonoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

In-Depth Technical Guide on the Somatostatin Receptor Binding of Acetyl-Lys5-octreotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octreotide (B344500), a synthetic octapeptide analog of somatostatin (B550006), is a critical therapeutic agent for neuroendocrine tumors and acromegaly. Its clinical efficacy is directly tied to its high-affinity binding to somatostatin receptors (SSTRs), particularly the SSTR2 subtype. Acetyl-Lys5-octreotide is recognized as an impurity and a related substance of octreotide.[1][2] This guide provides a comprehensive overview of the somatostatin receptor binding characteristics of octreotide as a reference standard, due to the absence of publicly available, specific quantitative binding data for Acetyl-Lys5-octreotide.

This document details the binding affinity of octreotide to the five human somatostatin receptor subtypes, outlines the experimental methodologies for determining these affinities, and describes the subsequent intracellular signaling pathways.

Quantitative Binding Affinity of Octreotide for Human Somatostatin Receptors

Octreotide exhibits a distinct binding profile, with a high affinity for the SSTR2 subtype, moderate affinity for SSTR5, and low to negligible affinity for SSTR1, SSTR3, and SSTR4.[3] This selectivity is fundamental to its mechanism of action. The following table summarizes the inhibitory concentration (IC50) values of octreotide for each human somatostatin receptor subtype.

| Receptor Subtype | IC50 (nM) | Reference |

| SSTR1 | >1000 | [3] |

| SSTR2 | 0.5 - 2.5 | [4][5] |

| SSTR3 | >100 | [3] |

| SSTR4 | >1000 | [3] |

| SSTR5 | 67.6 | [6] |

Note: IC50 values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.

Experimental Protocols for Somatostatin Receptor Binding Assays

The binding affinity of compounds like octreotide to somatostatin receptors is typically determined through competitive radioligand binding assays.

Principle

This assay measures the ability of a non-radioactive compound (the "competitor," e.g., octreotide) to displace a radioactive ligand ("radioligand") that is specifically bound to the somatostatin receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity somatostatin receptor ligand labeled with a radioisotope, such as [¹²⁵I-Tyr³]-octreotide or [¹²⁵I-Tyr¹¹]-SRIF-14.

-

Competitor: The unlabeled compound to be tested (e.g., Acetyl-Lys5-octreotide or octreotide).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity.

Methodology

-

Membrane Preparation:

-

Culture cells expressing the target SSTR subtype to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membranes to each well.

-

Add increasing concentrations of the unlabeled competitor compound.

-

Add a fixed concentration of the radioligand to all wells.

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

The binding of an agonist like octreotide to SSTR2 or SSTR5 initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase.

Caption: Somatostatin Receptor 2/5 Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

Caption: Workflow of a Competitive Binding Assay.

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Acetyl-Lys5-Octreotide | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 28780 [pdspdb.unc.edu]

An In-depth Technical Guide to the Synthesis of Acetyl-Lys5-octreotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Acetyl-Lys5-octreotide, a modified analog of the potent somatostatin (B550006) mimetic, octreotide (B344500). This document details the chemical strategies, experimental protocols, and analytical characterization required for the successful laboratory-scale production of this peptide. The methodologies described herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and selective chemical modification.

Introduction

Octreotide is a synthetic octapeptide with a pharmacological profile that mimics natural somatostatin, albeit with a significantly longer half-life. It is a cornerstone therapy for acromegaly and the symptomatic treatment of certain neuroendocrine tumors. The modification of octreotide at specific amino acid residues can modulate its biological activity, receptor selectivity, and pharmacokinetic properties. Acetyl-Lys5-octreotide, where the ε-amino group of the lysine (B10760008) at position 5 is acetylated, is often studied as a related substance or impurity in octreotide synthesis but also holds potential as a distinct pharmacological entity. This guide focuses on a synthetic route designed to selectively introduce this modification.

The synthesis of Acetyl-Lys5-octreotide is a multi-step process that begins with the solid-phase synthesis of the protected linear peptide on a resin support. A key aspect of this synthesis is the implementation of an orthogonal protection strategy for the lysine residue at position 5. This strategy allows for the selective deprotection of the lysine side chain, enabling its specific acetylation without affecting other protected functional groups on the peptide. Following the on-resin modification, the peptide is cleaved from the solid support, deprotected, cyclized to form the disulfide bridge, and finally purified to yield the target compound.

Synthetic Strategy

The synthesis of Acetyl-Lys5-octreotide is most efficiently achieved using a Fmoc-based solid-phase peptide synthesis (SPPS) approach. The core of the strategy lies in the use of an orthogonal protecting group for the ε-amino group of the lysine residue at position 5. This allows for the selective deprotection and subsequent acetylation of the lysine side chain while the N-terminus remains Fmoc-protected and other side chains are protected by acid-labile groups.

A schematic of the overall synthetic workflow is presented below.

An In-depth Technical Guide to the Physicochemical Properties of Acetyl-Lys5-octreotide

This technical guide provides a comprehensive overview of the core physicochemical properties of Acetyl-Lys5-octreotide, an acetylated derivative of the synthetic octapeptide octreotide. The information is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Physicochemical Data

Acetyl-Lys5-octreotide is a modified analog of octreotide, where the lysine (B10760008) residue at position five is acetylated. This modification can influence its stability, receptor binding affinity, and overall pharmacological profile.[1] The fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₁H₆₈N₁₀O₁₁S₂ | [2][][4][5][6] |

| Molecular Weight | 1061.28 g/mol | [2][][4][5] |

| CAS Number | 173606-11-6 | [1][2][7] |

| Synonyms | [Lys(Ac)]5-Octreotide, Lys(Ac)-Octreotide Acetate | [][7] |

| Amino Acid Sequence | D-Phe-Cys-Phe-D-Trp-Lys(Ac)-Thr-Cys-Thr-ol (Disulfide bridge: Cys2-Cys7) | [] |

Experimental Protocols for Physicochemical Characterization

Detailed and reproducible experimental protocols are critical for the characterization of peptide-based drug candidates. The following sections outline standard methodologies for determining key physicochemical parameters.

The solubility of a peptide is a crucial parameter that affects its formulation, bioavailability, and in-vitro assay performance. A systematic approach is recommended.

Principle: The solubility is determined by attempting to dissolve a known mass of the peptide in a specific volume of a solvent system and observing the clarity of the resulting solution.

Materials:

-

Acetyl-Lys5-octreotide (lyophilized powder)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), 1X, pH 7.4

-

0.1 M Acetic Acid

-

0.1 M Ammonium (B1175870) Bicarbonate

-

Organic solvents (e.g., DMSO, Acetonitrile)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Spectrophotometer or HPLC system

Procedure:

-

Initial Assessment: Before dissolution, calculate the overall charge of the peptide at neutral pH to predict its acidic or basic nature.[8][9] Assign +1 for each basic residue (Lys, Arg, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus). Acetyl-Lys5-octreotide has a free N-terminal amine (+1) and a C-terminal threoninol (neutral), making it slightly basic.

-

Solvent Screening (Small Scale): To avoid wasting the bulk material, first test the solubility of a small aliquot (~0.1 mg).[8][10]

-

Aqueous Solvents:

-

Add a precise volume of sterile water to the peptide to achieve a target concentration (e.g., 1 mg/mL).

-

Vortex the solution for 1-2 minutes. If the peptide does not dissolve, gentle sonication can be applied for 5-10 minutes.

-

If the solution remains cloudy or contains particulates, the peptide is considered insoluble in water at that concentration.

-

-

pH Modification:

-

For a basic peptide like Acetyl-Lys5-octreotide, if it is insoluble in water, attempt dissolution in a dilute acidic solution, such as 10-25% acetic acid in water.[8][9] Add the acidic solution dropwise until the peptide dissolves, then dilute with water.

-

For acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate would be used.[9]

-

-

Organic Co-solvents:

-

If the peptide is highly hydrophobic and remains insoluble, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to first dissolve the peptide.[10]

-

Slowly add this concentrated organic solution dropwise into the desired aqueous buffer with constant stirring to prevent precipitation.[9]

-

-

Quantitative Measurement:

-

Prepare a saturated solution by adding excess peptide to the chosen solvent.

-

Stir the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the solution at high speed (e.g., 14,000 rpm for 1 hour) to pellet the undissolved solid.[11]

-

Carefully collect the supernatant and determine the concentration of the dissolved peptide using a validated analytical method such as UV-Vis spectrophotometry (at 280 nm) or RP-HPLC with a standard curve.

-

The pKa values of ionizable groups in a peptide influence its charge, solubility, and receptor interactions at different physiological pH values.

Principle: The pKa is determined by monitoring a physicochemical property that changes with the protonation state of an ionizable group as a function of pH. Common techniques include capillary electrophoresis (CE) and NMR spectroscopy.[12][13][14]

Method: Capillary Zone Electrophoresis (CZE)

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with identical ionic strength but varying pH values, covering a range from approximately pH 2 to 11.

-

Sample Preparation: Dissolve Acetyl-Lys5-octreotide in water or a suitable solvent to create a stock solution.

-

CZE Analysis:

-

Inject a small plug of the peptide solution into the capillary filled with a specific pH buffer.

-

Apply a voltage and record the migration time of the peptide.

-

Repeat the analysis for each buffer in the pH series.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility (μ_eff_) at each pH.

-

Plot the effective mobility against the pH of the buffer. The resulting curve will be sigmoidal for each ionizable group.

-

The pKa value corresponds to the pH at the inflection point of the sigmoid curve.[13]

-

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The ratio of the compound's concentration in each phase at equilibrium is then determined.

Method: Shake-Flask Method

-

Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is crucial for accurate results.

-

Partitioning:

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Concentration Measurement:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the peptide in both the n-octanol (C_oct_) and aqueous (C_aq_) phases using a suitable analytical technique like HPLC-UV.

-

-

Calculation:

-

The distribution coefficient (logD) at the buffer's pH is calculated using the formula: logD = log₁₀(C_oct_ / C_aq_)

-

To determine logP (for the neutral form), the experiment must be repeated at a pH where the molecule is fully un-ionized, or the value must be calculated from logD and pKa values.[15]

-

Somatostatin (B550006) Receptor Signaling Pathway

Acetyl-Lys5-octreotide, like its parent compound octreotide, exerts its biological effects by acting as an agonist at somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[17][18][19] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.[20][21][22]

Key Signaling Events:

-

Receptor Binding: The peptide binds to SSTRs on the cell surface.

-

G-Protein Activation: The receptor-ligand complex activates an associated inhibitory G-protein (Gi).[17]

-

Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][20]

-

Ion Channel Modulation: The G-protein subunits can directly modulate ion channels, leading to the opening of potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels.[17][18]

-

Activation of Phosphatases: SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate various signaling proteins.[20][23]

-

MAPK Pathway Modulation: The signaling cascade can also influence the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation.[20]

Cellular Outcomes:

-

Inhibition of Hormone Secretion: The reduction in cAMP and intracellular calcium directly inhibits the exocytosis of hormones like growth hormone (GH), insulin, and glucagon.[17][18][24]

-

Antiproliferative Effects: Modulation of the MAPK and PI3K/Akt pathways, along with the induction of tumor suppressor genes like Zac1, contributes to the inhibition of cell growth and can induce apoptosis.[19][23][24]

References

- 1. Buy Acetyl-Lys5-octreotide (EVT-12513337) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alentris.org [alentris.org]

- 7. store.usp.org [store.usp.org]

- 8. biobasic.com [biobasic.com]

- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 10. genscript.com [genscript.com]

- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Partition coefficient - Wikipedia [en.wikipedia.org]

- 17. pharmacyfreak.com [pharmacyfreak.com]

- 18. bachem.com [bachem.com]

- 19. droracle.ai [droracle.ai]

- 20. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 21. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]

- 22. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

Acetyl-Lys5-Octreotide Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500), a synthetic octapeptide analog of the natural hormone somatostatin (B550006), is a cornerstone in the management of acromegaly and symptoms associated with certain neuroendocrine tumors.[1] Acetyl-Lys5-octreotide is a process-related impurity and a degradation product of octreotide, particularly observed in sustained-release formulations like those using poly(lactic-co-glycolic acid) (PLGA) microspheres.[1][2] In these formulations, the acidic microenvironment generated during polymer degradation can catalyze the acylation of the primary amine on the lysine (B10760008) residue at position 5.[2][3] Understanding the degradation pathways of this acetylated variant is crucial for ensuring the stability, safety, and efficacy of octreotide drug products. This guide provides an in-depth overview of the potential degradation pathways of Acetyl-Lys5-octreotide, supported by experimental protocols and stability data from related compounds.

Potential Degradation Pathways of Acetyl-Lys5-Octreotide

While specific studies on the degradation of Acetyl-Lys5-octreotide are limited, its degradation profile can be inferred from the known instability of octreotide and the general behavior of acetylated peptides. N-terminal acetylation has been shown to generally enhance the stability of peptides against enzymatic degradation in human plasma.[4][5][6][7][8] This increased stability is attributed to the blockage of exopeptidases that recognize the free N-terminus. However, Acetyl-Lys5-octreotide remains susceptible to chemical and enzymatic degradation through other mechanisms.

The primary degradation pathways for octreotide itself involve hydrolysis of amide bonds, disulfide bridge reduction or oxidation, and racemization.[9] It is plausible that Acetyl-Lys5-octreotide undergoes similar degradation, with the acetyl group at Lys5 potentially influencing the rates of these reactions.

Key Potential Degradation Pathways Include:

-

Hydrolysis: Cleavage of the peptide backbone at various amide bonds, particularly under acidic or alkaline conditions.

-

Disulfide Bridge Reduction/Oxidation: The disulfide bond between Cys2 and Cys7 is a critical structural feature and can be a site of degradation.

-

Deamidation: The asparagine and glutamine residues, if present in analogs, could be susceptible to deamidation. For octreotide itself, this is less of a primary pathway.

-

Oxidation: The tryptophan residue is susceptible to oxidation.

Quantitative Data Summary

| Peptide | Matrix | Time (hours) | % Intact Peptide Remaining | Half-life (t½) |

| Non-acetylated Tripeptide | Human Plasma | 0 | 100% | < 1 hour |

| 1 | 45% | |||

| 4 | 10% | |||

| 8 | <1% | |||

| N-acetylated Tripeptide | Human Plasma | 0 | 100% | > 24 hours |

| 4 | ~95% | |||

| 8 | ~90% | |||

| 24 | ~75% | |||

| This data is illustrative and based on general findings for acetylated peptides.[5] Actual degradation rates for Acetyl-Lys5-octreotide may vary. |

Experimental Protocols

The stability of Acetyl-Lys5-octreotide can be assessed using an in vitro plasma stability assay coupled with LC-MS/MS analysis. This protocol provides a framework for such a study.

Protocol: In Vitro Plasma Stability Assay of Acetyl-Lys5-Octreotide

Objective: To determine the in vitro half-life of Acetyl-Lys5-octreotide in human plasma.

Materials:

-

Acetyl-Lys5-octreotide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

-

Pooled human plasma (stored at -80°C).

-

Incubator or water bath set to 37°C.

-

Quenching solution: Ice-cold acetonitrile (B52724) with 0.1% formic acid.

-

Internal standard (IS): A stable, non-endogenous peptide with similar chromatographic behavior but a different mass (e.g., a stable isotope-labeled version of Acetyl-Lys5-octreotide).

-

LC-MS/MS system.

Procedure:

-

Preparation:

-

Thaw the pooled human plasma on ice.

-

Pre-warm the plasma to 37°C for 15 minutes.

-

Prepare a working solution of Acetyl-Lys5-octreotide in an appropriate buffer (e.g., PBS).

-

-

Incubation:

-

Spike the Acetyl-Lys5-octreotide working solution into the pre-warmed plasma to a final concentration of 1-10 µM.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic activity by adding the aliquot to a tube containing the ice-cold quenching solution (typically a 1:3 or 1:4 ratio of plasma to quenching solution) and the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent Acetyl-Lys5-octreotide and identify any major degradation products. The method should be optimized for the specific mass transitions of the analyte and internal standard.

-

-

Data Analysis:

-

Calculate the percentage of remaining Acetyl-Lys5-octreotide at each time point relative to the 0-minute time point.

-

Plot the percentage of remaining peptide against time.

-

Determine the half-life (t½) by fitting the data to a first-order decay model.

-

Signaling Pathways

Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[10] These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[11][12]

The impact of acetylation at the Lys5 position on the binding affinity of octreotide to SSTRs and subsequent signaling has not been extensively studied. However, the lysine residue at position 5 is known to be important for receptor binding. Acetylation neutralizes the positive charge of the lysine side chain, which could potentially alter the electrostatic interactions with the receptor binding pocket. This modification could lead to a decrease in binding affinity and, consequently, a reduction in the biological activity of the peptide. Further studies, such as competitive binding assays and functional assays measuring cAMP levels, are required to elucidate the precise effects of Lys5 acetylation on octreotide's signaling.

Conclusion

While Acetyl-Lys5-octreotide is a known impurity of octreotide formulations, specific data on its degradation pathways are scarce. Based on the known degradation of octreotide and the increased stability generally conferred by N-acetylation, it is hypothesized that Acetyl-Lys5-octreotide is more resistant to enzymatic degradation but remains susceptible to chemical hydrolysis and disulfide bond modifications. The provided experimental protocol offers a robust framework for investigating the stability of this molecule. Further research is warranted to fully characterize the degradation products of Acetyl-Lys5-octreotide and to understand the impact of Lys5 acetylation on its biological activity and signaling. This knowledge is essential for the development of stable and effective octreotide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances Their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptidesociety.org [peptidesociety.org]

- 12. [PDF] Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm | Semantic Scholar [semanticscholar.org]

In Vitro Profile of Somatostatin Analogs: A Technical Guide Focused on Octreotide as a Surrogate for Acetyl-Lys5-octreotide

Octreotide, a synthetic octapeptide analog of somatostatin (B550006), is a critical therapeutic agent for managing neuroendocrine tumors and acromegaly.[2][3] Its clinical efficacy is rooted in its high-affinity binding to specific somatostatin receptors (SSTRs), primarily SSTR2, which triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.[2][4] This technical guide delineates the in vitro receptor binding profile of Octreotide and the associated experimental methodologies and signaling pathways.

Somatostatin Receptor Binding Affinity of Octreotide

The binding affinity of Octreotide to the five human somatostatin receptor subtypes (SSTR1-5) is a key determinant of its biological activity. The following table summarizes the inhibitory concentration (IC50) or dissociation constant (Kd) values, which quantify this affinity. Lower values indicate a stronger binding affinity.

| Receptor Subtype | IC50/Kd (nM) |

| sst1 | 290 - 1140 |

| sst2 | 0.4 - 2.1 |

| sst3 | 4.4 - 34.5 |

| sst4 | > 1000 |

| sst5 | 5.6 - 32 |

| (Data sourced from studies on cloned human somatostatin receptors)[5] |

Experimental Protocol: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard in vitro method used to determine the binding affinity of a compound to a receptor. This protocol provides a representative methodology for assessing the binding of an unlabeled ligand, such as Octreotide, to somatostatin receptors expressed in cell membranes.

Objective: To determine the concentration of an unlabeled test compound (e.g., Octreotide) that inhibits 50% of the specific binding of a radiolabeled ligand to a specific somatostatin receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or a subtype-selective radioligand).

-

Unlabeled test compound (Octreotide).

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (Octreotide).

-

Total and Non-specific Binding: Include control wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use a non-linear regression analysis to determine the IC50 value.

Downstream Signaling Pathways of Octreotide

Upon binding to SSTRs, particularly SSTR2, Octreotide initiates a cascade of intracellular signaling events. One of the key pathways affected is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] Octreotide's antiproliferative effects in tumor cells are mediated, in part, by the inhibition of this pathway.[4]

The binding of Octreotide to its G-protein coupled receptor leads to the activation of SHP-1, a protein tyrosine phosphatase. SHP-1 dephosphorylates and inactivates the p85 regulatory subunit of PI3K. This inactivation prevents the phosphorylation and activation of downstream effectors, including Akt and glycogen (B147801) synthase kinase 3 beta (GSK3β).[4] The dephosphorylation of Akt and subsequent activation of GSK3β contribute to the induction of the tumor suppressor gene Zac1, leading to cell cycle arrest and apoptosis.[4]

Experimental Protocol: Western Blot for Akt Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This protocol outlines the steps to measure the effect of Octreotide on Akt phosphorylation.

Objective: To determine the level of phosphorylated Akt (p-Akt) relative to total Akt in cells treated with Octreotide.

Materials:

-

Pituitary tumor cells or another relevant cell line expressing SSTRs.

-

Cell culture medium and supplements.

-

Octreotide solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with Octreotide at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for total Akt to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. The results are typically presented as the ratio of p-Akt to total Akt.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octreotide | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Acetyl-Lys5-octreotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Lys5-octreotide is a synthetic octapeptide and an acetylated derivative of octreotide (B344500), a well-established somatostatin (B550006) analog. Octreotide and its analogs are potent inhibitors of growth hormone, glucagon, and insulin (B600854) secretion.[] They exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2] Acetyl-Lys5-octreotide, often identified as a process-related impurity in the synthesis of octreotide, is also a biologically active peptide.[3] This document provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of Acetyl-Lys5-octreotide, as well as its in vitro and in vivo evaluation.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl(acetyl)-L-threonyl-L-cysteinyl-L-threoninol (2-7 disulfide bridge) | --INVALID-LINK-- |

| Molecular Formula | C₅₁H₆₈N₁₀O₁₁S₂ | --INVALID-LINK-- |

| Molecular Weight | 1061.28 g/mol | --INVALID-LINK-- |

| CAS Number | 173606-11-6 (free base) | --INVALID-LINK-- |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water and acetic acid | N/A |

Experimental Protocols

Synthesis and Purification of Acetyl-Lys5-octreotide

The synthesis of Acetyl-Lys5-octreotide is typically achieved through solid-phase peptide synthesis (SPPS), followed by acetylation of the lysine (B10760008) residue and subsequent purification.

a. Solid-Phase Peptide Synthesis (SPPS) of the Octreotide Backbone

A standard Fmoc/tBu strategy is employed for the synthesis of the octreotide peptide backbone on a solid support resin.

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is commonly used.

-